molecular formula C22H27F3N2O3 B10886658 1-[2-(Trifluoromethyl)benzyl]-4-(2,4,5-trimethoxybenzyl)piperazine

1-[2-(Trifluoromethyl)benzyl]-4-(2,4,5-trimethoxybenzyl)piperazine

Cat. No.: B10886658
M. Wt: 424.5 g/mol
InChI Key: ZBXHPHOXCAFMRR-UHFFFAOYSA-N
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Description

1-[2-(Trifluoromethyl)benzyl]-4-(2,4,5-trimethoxybenzyl)piperazine is a complex organic compound with the molecular formula C22H27F3N2O3. This compound is characterized by the presence of a piperazine ring substituted with two distinct benzyl groups, one of which contains trifluoromethyl and the other trimethoxy functional groups. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine .

Preparation Methods

The synthesis of 1-[2-(Trifluoromethyl)benzyl]-4-(2,4,5-trimethoxybenzyl)piperazine typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the two benzyl precursors: 2-(Trifluoromethyl)benzyl chloride and 2,4,5-Trimethoxybenzyl chloride. These precursors are then reacted with piperazine under controlled conditions to form the final product. The reaction conditions usually involve the use of solvents like dichloromethane or toluene and catalysts such as potassium carbonate .

Chemical Reactions Analysis

1-[2-(Trifluoromethyl)benzyl]-4-(2,4,5-trimethoxybenzyl)piperazine undergoes various types of chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or alkanes.

Scientific Research Applications

1-[2-(Trifluoromethyl)benzyl]-4-(2,4,5-trimethoxybenzyl)piperazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[2-(Trifluoromethyl)benzyl]-4-(2,4,5-trimethoxybenzyl)piperazine is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The trifluoromethyl and trimethoxy groups may enhance its binding affinity and specificity towards these targets, thereby influencing its biological activity .

Comparison with Similar Compounds

1-[2-(Trifluoromethyl)benzyl]-4-(2,4,5-trimethoxybenzyl)piperazine can be compared with other piperazine derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C22H27F3N2O3

Molecular Weight

424.5 g/mol

IUPAC Name

1-[[2-(trifluoromethyl)phenyl]methyl]-4-[(2,4,5-trimethoxyphenyl)methyl]piperazine

InChI

InChI=1S/C22H27F3N2O3/c1-28-19-13-21(30-3)20(29-2)12-17(19)15-27-10-8-26(9-11-27)14-16-6-4-5-7-18(16)22(23,24)25/h4-7,12-13H,8-11,14-15H2,1-3H3

InChI Key

ZBXHPHOXCAFMRR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1CN2CCN(CC2)CC3=CC=CC=C3C(F)(F)F)OC)OC

Origin of Product

United States

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